molecular formula C19H20FN5O3S B2442727 N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide CAS No. 2415628-63-4

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2442727
CAS No.: 2415628-63-4
M. Wt: 417.46
InChI Key: PHKZLTHMXLCVLC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridazinyl group, a fluorophenyl group, an azetidinyl group, a trimethyl-oxazole group, and a sulfonamide group. These groups are common in many pharmaceutical compounds and could potentially contribute to a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can contribute to the compound’s stability and may influence its interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility, while the fluorophenyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given the presence of several functional groups that are common in pharmaceuticals, the compound could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physicochemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

Properties

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-12-19(13(2)28-23-12)29(26,27)24(3)16-10-25(11-16)18-9-8-17(21-22-18)14-4-6-15(20)7-5-14/h4-9,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKZLTHMXLCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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